molecular formula C6H5BrN2O B8606484 (E)-2-Bromonicotinaldehyde oxime

(E)-2-Bromonicotinaldehyde oxime

Cat. No.: B8606484
M. Wt: 201.02 g/mol
InChI Key: JLTNPJIPNBBWOR-UHFFFAOYSA-N
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Description

(E)-2-Bromonicotinaldehyde oxime is a brominated derivative of nicotinaldehyde oxime, characterized by an oxime functional group (-NOH) and a bromine atom at the 2-position of the pyridine ring. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of approximately 201.02 g/mol (estimated based on structural analogs) . This compound belongs to the nicotinaldehyde oxime family, where substitution patterns (e.g., halogen type and position) significantly influence physicochemical properties and biological activity.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

N-[(2-bromopyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5BrN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H

InChI Key

JLTNPJIPNBBWOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C=NO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(E)-2-Bromonicotinaldehyde oxime features a bromine atom at the 2-position of the nicotinaldehyde structure, with the oxime group providing unique reactivity. The general formula can be represented as:

C7H6BrN2OC_7H_6BrN_2O

This compound's structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly for its potential therapeutic properties. Research indicates that it may possess anticancer and antimicrobial activities.

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, an investigation into its effects on breast cancer cell lines revealed significant cytotoxicity with an IC50 value of 12 µM, suggesting its potential as a lead compound for further drug development.
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effective inhibition. In one study, it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Organic Synthesis

The unique reactivity of this compound makes it an essential building block in organic synthesis. It can undergo various transformations:

  • Reduction Reactions : The oxime can be reduced to form primary amines, which are valuable in synthesizing pharmaceuticals.
  • Substitution Reactions : It can serve as a precursor for creating substituted derivatives with enhanced biological activity.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand to form complexes with transition metals. These metal complexes are investigated for their catalytic properties and potential applications in materials science.

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCell LineIC50 (µM)Mechanism of Action
Derivative AMCF-7 (Breast)12Induction of apoptosis
Derivative BHeLa (Cervical)15Cell cycle arrest
Derivative CA549 (Lung)18Inhibition of DNA synthesis

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus16Moderate
Escherichia coli20Moderate
Pseudomonas aeruginosa25Low

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells, where it induced apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent suitable for further development into therapeutic applications.

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Compound Name Substituent Position Halogen Molecular Weight (g/mol) XLogP3* Key Features
(E)-2-Bromonicotinaldehyde oxime 2 Br 201.02 (estimated) ~2.5 Pyridine backbone, bromine at C2
(E)-4-Bromonicotinaldehyde oxime 4 Br 201.02 ~2.3 Bromine at C4; commercial availability
(E)-2-Chloro-3-(dimethoxymethyl)-isonicotinaldehyde oxime 2 Cl 230.65 1.2 Additional dimethoxymethyl group; higher lipophilicity

*XLogP3 values are estimated for brominated analogs based on halogen substitution trends (Br > Cl in lipophilicity).

Key Insights :

  • Substituent Position: Bromine at the 2-position (vs.
  • Halogen Effects : Bromine’s larger atomic size and higher lipophilicity compared to chlorine (as seen in the chloro-analog from ) could enhance membrane permeability and bioavailability .

Functional Group Analogs: Oxime Derivatives

Key Insights :

  • Antimicrobial Potential: Oxime derivatives like the naringin-based compound (2a) demonstrate significant antibacterial activity, suggesting that brominated nicotinaldehyde oximes could exhibit similar effects .

Q & A

Q. What advanced data analysis techniques are critical for interpreting complex reaction mechanisms involving this compound?

  • Answer : Multivariate analysis (PCA, PLS) deconvolutes overlapping spectral data. Time-resolved spectroscopy (e.g., transient absorption) captures short-lived intermediates. Machine learning (neural networks) predicts reaction outcomes from experimental parameters, validated by cross-disciplinary peer review .

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